molecular formula C13H13ClN4 B2648396 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride CAS No. 1794300-26-7

3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

Cat. No. B2648396
CAS RN: 1794300-26-7
M. Wt: 260.73
InChI Key: ZBQGLEXLYNMLAJ-UHFFFAOYSA-N
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Description

“3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride” is a derivative of aminopyrazole . It belongs to a group of heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

1H-pyrazolo[3,4-b]pyridines present two possible tautomeric forms: the 1H- and 2H-isomers . They can present up to five diversity centers that allow a wide range of possible combinations of substituents .


Chemical Reactions Analysis

The chemical reactions of 1H-pyrazolo[3,4-b]pyridine derivatives involve various synthetic strategies and approaches . For instance, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H–benzopyran-3-carboxaldehyde to yield certain products .

Scientific Research Applications

Synthesis and Derivative Formation

3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride serves as a key precursor in the synthesis of a variety of heterocyclic compounds. Notably, it has been utilized in ionic liquid environments to synthesize 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines, showcasing the protocol's benefits in terms of work-up simplicity, mild reaction conditions, high yields, and environmental friendliness (Shi, Zhou, & Liu, 2010). Moreover, microwave-assisted one-pot syntheses in water catalyzed by InCl3 have facilitated the production of carbonylpyrazolo[3,4-b]pyridine derivatives and new chalcone derivatives containing the pyrazolopyridinic moiety, highlighting the utility of this compound in generating N-fused heterocycles with good to excellent yields (Polo et al., 2017).

Structural and Tautomeric Studies

Structural analysis and tautomeric studies of related pyrazolo[3,4-b]pyridine compounds have shed light on the interesting zwitterionic structures these compounds can adopt. For instance, 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one has been shown to exist in a zwitterionic form with the proton localized on a nitrogen atom in the piperidine ring. This property has been elucidated through X-ray analysis, providing insights into the tautomeric structures and the stability of these compounds in various states (Buzykin et al., 2014).

Anticancer and Antimicrobial Activities

The bioactivity of derivatives of 3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine has been a subject of interest, particularly in the development of potential anticancer and antimicrobial agents. For instance, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested for their anticancer activity against various cancer cell lines, demonstrating promising bioactivity at micro molar concentrations (Chavva et al., 2013). Additionally, new heterocycles based on 3-methyl 1-phenyl-5-benzene sulfonamido pyrazole have shown significant antimicrobial activity, further exemplifying the chemical's potential in drug development (El‐Emary et al., 2002).

Safety and Hazards

One related compound, 1H-pyrazolo[3,4-b]pyridin-3-ylamine, is classified as Acute Tox. 3 Oral and is combustible .

Future Directions

1H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

properties

IUPAC Name

3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4.ClH/c1-9-12-7-10(14)8-15-13(12)17(16-9)11-5-3-2-4-6-11;/h2-8H,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQGLEXLYNMLAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride

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